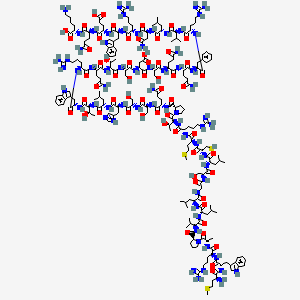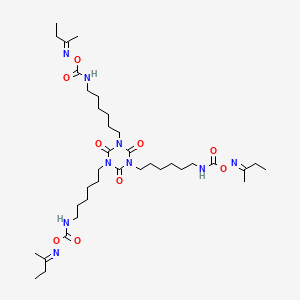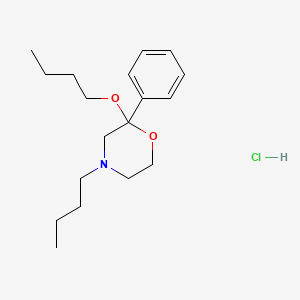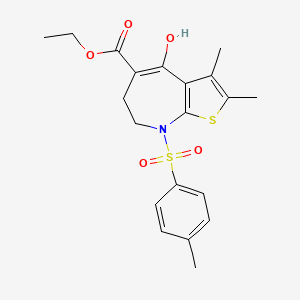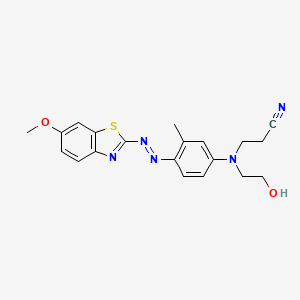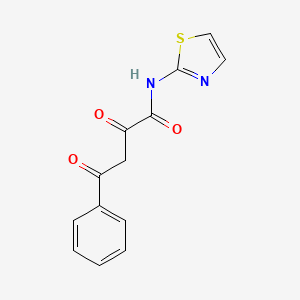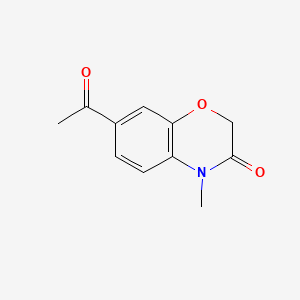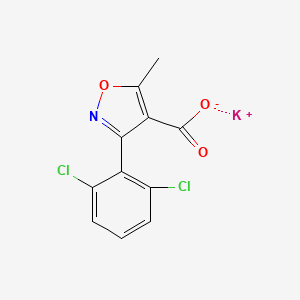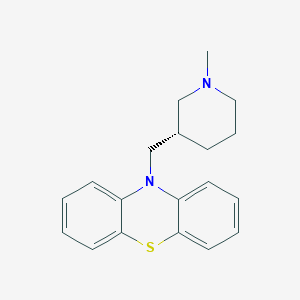
4-Bromo-3-(dimethoxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a bromine atom and a dimethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(dimethoxymethyl)phenol typically involves the bromination of a phenolic precursor. One common method is the electrophilic bromination of phenols using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(dimethoxymethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
4-Bromo-3-(dimethoxymethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(dimethoxymethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(dimethoxymethyl)phenol
- 4-Bromo-3-(methoxymethyl)phenol
- 4-Bromo-3-(ethoxymethyl)phenol
Uniqueness
4-Bromo-3-(dimethoxymethyl)phenol is unique due to the specific positioning of the bromine atom and the dimethoxymethyl group on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
2105820-43-5 |
|---|---|
Fórmula molecular |
C9H11BrO3 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
4-bromo-3-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H11BrO3/c1-12-9(13-2)7-5-6(11)3-4-8(7)10/h3-5,9,11H,1-2H3 |
Clave InChI |
CCGXUHXFCISVNC-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=CC(=C1)O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




